molecular formula C17H26O13 B2826464 Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate CAS No. 1621908-70-0

Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B2826464
CAS No.: 1621908-70-0
M. Wt: 438.382
InChI Key: QNOVPOGNFVHQOK-WGTKSPNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a glycosylated cyclopenta[c]pyran derivative. Key features include:

  • Stereochemistry: 11 defined stereocenters, with a β-D-glucopyranosyl moiety attached via an oxygen linkage at the C1 position .
  • Physicochemical Properties: Molecular formula C₁₇H₂₆O₁₃, molecular weight 462.38 g/mol, topological polar surface area (TPSA) 255.00 Ų, and XLogP -4.80, indicating high hydrophilicity .
  • Pharmacokinetics: Oral bioavailability (OB%) of 39.4% and drug-likeness (DL) score 0.466, suggesting moderate absorption and structural compatibility with drug candidates .
  • Biological Targets: Predicted interactions with DNA repair enzymes (e.g., DNA lyase) and inflammatory mediators (e.g., NF-kappa-B p105 subunit) .

Properties

IUPAC Name

methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O13/c1-16(25)10-15(30-14-9(21)8(20)7(19)6(3-18)29-14)28-4-5(13(24)27-2)17(10,26)12(23)11(16)22/h4,6-12,14-15,18-23,25-26H,3H2,1-2H3/t6-,7-,8+,9-,10+,11+,12-,14+,15+,16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOVPOGNFVHQOK-WGTKSPNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2[C@H](OC=C([C@]2([C@H]([C@H]1O)O)O)C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound that belongs to the class of iridoid glycosides. These compounds are known for their diverse biological activities and therapeutic potentials. This article aims to explore the biological activity of this specific compound by reviewing available literature and research findings.

Chemical Structure and Properties

The compound features multiple hydroxyl groups and a tetrahydrocyclopenta[c]pyran structure which contribute to its biological properties. The presence of these functional groups typically enhances solubility and reactivity in biological systems.

Property Details
Molecular Formula C₁₁H₁₄O₆
Molecular Weight 230.23 g/mol
IUPAC Name Methyl (1R,4aR,5S,6R,7S,7aR)-4a...
Solubility Soluble in water and organic solvents

Anti-inflammatory Effects

Research has indicated that iridoid glycosides exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1α in various cell models. This activity is crucial for potential therapeutic applications in inflammatory diseases .

Antioxidant Activity

The hydroxyl groups present in the structure of methyl (1R,4aR,5S,6R,7S,7aR)-4a... are associated with antioxidant activity. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress in cells. This property is particularly relevant for preventing chronic diseases linked to oxidative damage .

Anticancer Properties

Some studies have suggested that iridoid glycosides may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds derived from similar structures have been investigated for their ability to inhibit tumor growth in vitro and in vivo models .

Antiviral Activity

Recent research has highlighted the antiviral potential of iridoid glycosides against various viruses. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells. This property may provide a basis for developing antiviral therapies .

Study on Anti-inflammatory Mechanisms

A study published in 2020 explored the anti-inflammatory effects of various iridoid glycosides. The results indicated that methyl (1R,4aR...) significantly reduced inflammation markers in RAW264.7 macrophages when exposed to lipopolysaccharide (LPS). The compound inhibited TNF-α production by up to 50% at certain concentrations .

Antioxidant Capacity Assessment

A comparative study assessed the antioxidant capacity of several iridoid compounds using DPPH radical scavenging assays. Methyl (1R,4aR...) demonstrated a notable IC50 value indicating its effectiveness as an antioxidant agent compared to standard antioxidants like ascorbic acid .

Anticancer Activity Investigation

In vitro studies on cancer cell lines showed that methyl (1R,4aR...) could induce apoptosis in breast cancer cells through caspase activation pathways. The compound exhibited a dose-dependent response with IC50 values suggesting significant cytotoxicity against cancer cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) TPSA (Ų) XLogP Key Substituents
Target Compound C₁₇H₂₆O₁₃ 462.38 255.00 -4.80 β-D-glucopyranosyl, tetrahydroxy
Methyl (1R,4aS,5R,7S,7aS)-1,5,7-trihydroxy-7-methyl-4a,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate C₁₁H₁₆O₆ 244.24 96.20 -1.00 Fewer hydroxyl groups, no glycosylation
Methyl (1S,4aR,6S,7R,7aS)-1-(β-D-glucopyranosyloxy)-6-[(E)-3-(4-hydroxyphenyl)propenoyl] derivative C₂₆H₃₂O₁₄ 576.52 229.00 -0.86 Propenoyloxy group, β-D-glucopyranosyl
Dimeric glycosylated cyclopenta[c]pyran C₄₂H₆₆O₂₀ 891.00 310.00 0.10 Dimeric structure, additional glycosyl
Key Observations:
  • Glycosylation Impact: The target compound’s β-D-glucopyranosyl group increases molecular weight and hydrophilicity (TPSA 255 Ų vs. 96.20 Ų in non-glycosylated analogues) .
  • Stereochemical Sensitivity: The β-D-glucopyranosyl configuration in the target compound contrasts with β-L-glucopyranosyl in , which may affect enzymatic recognition and bioavailability.

Pharmacokinetic and Bioactivity Profiles

Table 2: Pharmacokinetic and Target Comparisons
Compound (Reference) OB% DL Predicted/Proven Targets
Target Compound 39.4% 0.466 DNA lyase (98.28%), NF-kappa-B p105 (98.06%), Proteasome C5 (92.68%)
Compound N/A N/A Predicted targets: NF-kappa-B, HIF-1α, COX-1
Compound N/A N/A No data, but propenoyl group may enhance antioxidant/anti-inflammatory activity .
Dimeric Compound N/A N/A Targets: Anandamide hydrolase (84.44%), Glycine receptor (83.84%)
Key Observations:
  • Bioavailability : The target compound’s moderate OB% (39.4%) surpasses simpler analogues (e.g., Lantadene A, OB% 38.7%) but is lower than highly bioavailable compounds like Physalin A (OB% 91.7%) .
  • Target Specificity : Glycosylation correlates with predicted anti-inflammatory activity (NF-kappa-B inhibition), while dimerization broadens target range to neurological receptors.

ADMET and Toxicity Profiles

  • Predicted hepatotoxicity and mitochondrial toxicity risks require validation .
  • Dimeric Compound : High TPSA (310 Ų) and rotatable bonds (17) may reduce oral absorption despite low LogP (0.10).

Q & A

Basic Research Questions

Q. How is the stereochemistry of the compound determined, and what challenges arise in confirming its configuration?

  • Methodology : X-ray crystallography is the gold standard for resolving 11 stereocenters. Nuclear Overhauser Effect (NOE) NMR experiments can corroborate spatial arrangements of hydroxyl and methyl groups. Challenges include overlapping signals in NMR due to similar chemical environments and the need for enantiomerically pure starting materials during synthesis .
  • Data : The InChI string (1S/C17H26O13/...) encodes stereochemistry, validated via computational tools like ACD/Labs Percepta .

Q. What synthetic strategies are employed for constructing the glycosidic linkage between the cyclopenta[c]pyran core and the β-L-glucopyranosyl moiety?

  • Methodology : Glycosylation using protected glucopyranosyl donors (e.g., trichloroacetimidates) under acid catalysis. Protecting groups (e.g., acetyl or benzyl) prevent undesired side reactions. Post-coupling deprotection with NaOMe/MeOH ensures hydroxyl group regeneration .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: 568.2003 g/mol). Reverse-phase HPLC with UV detection (210–254 nm) monitors purity, while 2D NMR (COSY, HSQC) resolves complex proton environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.